Isozyme Selectivity: GSK3368715 vs. MS023
GSK3368715 demonstrates significantly greater potency against PRMT1 compared to the common tool compound MS023, with an IC50 of 3.1 nM versus 30 nM, respectively. This 9.7-fold difference is a critical factor for experiments requiring maximal target engagement at lower concentrations [1]. Furthermore, GSK3368715 exhibits a distinct selectivity profile across the type I PRMT family (IC50s: PRMT1=3.1 nM, PRMT3=48 nM, PRMT4=1148 nM, PRMT6=5.7 nM, PRMT8=1.7 nM), while MS023 shows a different pattern (IC50s: PRMT1=30 nM, PRMT3=119 nM, PRMT4=83 nM, PRMT6=8 nM, PRMT8=8 nM) .
| Evidence Dimension | PRMT1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 3.1 nM |
| Comparator Or Baseline | MS023: 30 nM |
| Quantified Difference | 9.7-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant PRMT1 enzyme. |
Why This Matters
For researchers, higher potency enables the use of lower compound concentrations to achieve the same level of target engagement, potentially reducing off-target effects and compound-related toxicity in cell-based assays and in vivo models.
- [1] GSK3368715. MedChemExpress. Product Datasheet. View Source
